molecular formula C4H3LiN2O2S B2539417 Lithium;2-(1,3,4-thiadiazol-2-yl)acetate CAS No. 2243513-35-9

Lithium;2-(1,3,4-thiadiazol-2-yl)acetate

Cat. No.: B2539417
CAS No.: 2243513-35-9
M. Wt: 150.08
InChI Key: LTJNBKHCERKKBB-UHFFFAOYSA-M
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Description

Lithium;2-(1,3,4-thiadiazol-2-yl)acetate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Biochemical Analysis

Biochemical Properties

The biochemical properties of AT18984 are largely unexplored. Compounds containing the 1,3,4-thiadiazol-2-yl group have been shown to interact with various enzymes and proteins . For instance, 1,3,4-thiadiazole derivatives have been found to inhibit the enzyme glutaminase 1 (GLS1), which plays a significant role in glutaminolysis

Cellular Effects

1,3,4-thiadiazole derivatives have been shown to have cytotoxic properties, inhibiting the growth of various cancer cell lines . It’s possible that AT18984 could have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects on cellular function of similar 1,3,4-thiadiazole derivatives have been studied . These studies could provide a basis for understanding the temporal effects of AT18984.

Dosage Effects in Animal Models

The effects of AT18984 at different dosages in animal models have not been reported. Studies on similar 1,3,4-thiadiazole derivatives could provide insights into potential threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

1,3,4-thiadiazole derivatives have been shown to play a role in glutamine metabolism, suggesting that AT18984 could interact with enzymes or cofactors involved in similar metabolic pathways .

Transport and Distribution

The liposolubility of 1,3,4-thiadiazole derivatives suggests that they can cross cellular membranes and interact with biological targets with distinct affinities .

Subcellular Localization

The ability of 1,3,4-thiadiazole derivatives to cross cellular membranes suggests that they could be localized to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;2-(1,3,4-thiadiazol-2-yl)acetate typically involves the reaction of 1,3,4-thiadiazole derivatives with lithium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Lithium;2-(1,3,4-thiadiazol-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.

Scientific Research Applications

Lithium;2-(1,3,4-thiadiazol-2-yl)acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: A basic thiadiazole ring without additional functional groups.

    1,2,4-Thiadiazole: Another isomer of thiadiazole with different positioning of nitrogen atoms.

    5-Methyl-1,3,4-thiadiazole-2-amine: A derivative with a methyl group and amine functionality.

Uniqueness

Lithium;2-(1,3,4-thiadiazol-2-yl)acetate is unique due to the presence of the lithium ion, which can enhance its solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in the development of new pharmaceuticals and materials .

Properties

IUPAC Name

lithium;2-(1,3,4-thiadiazol-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S.Li/c7-4(8)1-3-6-5-2-9-3;/h2H,1H2,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJNBKHCERKKBB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=NN=C(S1)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3LiN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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